molecular formula C28H27N3O3S B2853789 (7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892418-98-3

(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No. B2853789
CAS RN: 892418-98-3
M. Wt: 485.6
InChI Key: IBBFLGNTKASSBT-UHFFFAOYSA-N
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Description

(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6. The purity is usually 95%.
BenchChem offers high-quality (7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemo-, Regio-, and Stereoselectivity in Organic Synthesis

Research on related compounds has demonstrated the importance of chemo-, regio-, and stereoselectivity in organic synthesis, particularly in reactions involving cyclic and acyclic compounds. For example, studies have explored the acid-catalyzed hydromethoxylation of cyclic sulfones, revealing insights into reaction selectivity and mechanisms (Vasin, Petrov, Kalyazin, & Razin, 2010). Such findings are crucial for developing synthetic strategies for complex molecules.

Corrosion Inhibition and Material Protection

Another area of research involves the evaluation of oxazole derivatives as corrosion inhibitors on metal surfaces, which is critical for material protection in industrial applications. The inhibitive effects of these compounds on mild steel in corrosive solutions have been studied, revealing their potential as effective corrosion inhibitors (Rahmani et al., 2018). This research underscores the importance of molecular structure in designing effective corrosion inhibitors.

Catalysis and Oxidation Reactions

The encapsulation of metal complexes for catalysis, such as the use of molybdenum(VI) complexes in oxidation reactions, showcases the application of complex molecules in facilitating chemical transformations. Such catalysts have been used for the efficient oxidation of alcohols and hydrocarbons, demonstrating high activity and recyclability (Ghorbanloo & Alamooti, 2017). This research highlights the role of complex molecules in enhancing the efficiency of chemical processes.

Drug Synthesis and Medicinal Chemistry

Additionally, research in medicinal chemistry, such as the synthesis of antitumor compounds, illustrates the application of complex chemical synthesis in developing novel therapeutic agents. For instance, the synthesis of imidazotetrazines as broad-spectrum antitumor agents provides a clear example of how complex organic synthesis is utilized in drug discovery (Stevens et al., 1984).

properties

IUPAC Name

[7-[(4-ethylphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-4-18-9-11-19(12-10-18)16-35-28-23-13-22-20(15-32)14-29-17(2)25(22)34-27(23)30-26(31-28)21-7-5-6-8-24(21)33-3/h5-12,14,32H,4,13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBFLGNTKASSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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